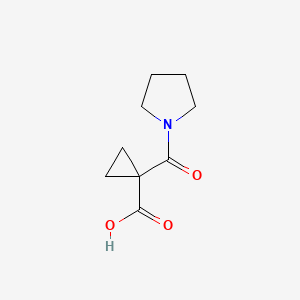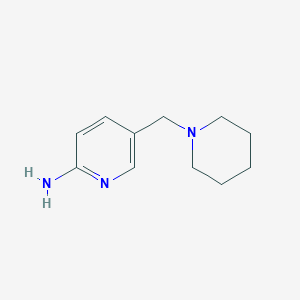![molecular formula C11H16BrNOS B1527357 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol CAS No. 1247407-17-5](/img/structure/B1527357.png)
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol
Descripción general
Descripción
“{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol” is a chemical compound that includes a piperidine ring, a bromothiophene group, and a methanol group . The piperidine ring is a cyclic secondary amine .
Synthesis Analysis
The synthesis of “this compound” could involve the use of 4-Piperidinemethanol, which is a cyclic secondary amine . This compound has been used in the preparation of various other compounds, indicating its potential utility in the synthesis of "this compound" .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C12H16BrNO . It includes a piperidine ring, a bromothiophene group, and a methanol group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: A study highlighted the synthesis and characterization of a complex piperidine derivative, showcasing the use of spectroscopic techniques and X-ray diffraction for structural confirmation. This compound exhibited both inter- and intramolecular hydrogen bonds, indicative of its potential for further chemical modifications and applications in material science or pharmaceuticals (Naveen et al., 2015).
Methanol as a Building Block
- Methanol Utilization: Methanol is recognized for its role as a fundamental building block in chemical synthesis, capable of being transformed into complex structures like acetic acid, methyl tertiary butyl ether, and more. Its conversion from CO2 offers a pathway for CO2 emission reduction and positions methanol as a key player in sustainable chemical manufacturing (Dalena et al., 2018).
Antiproliferative Activity
- Biological Applications: Research into diphenyl(piperidin-4-yl)methanol derivatives has demonstrated their antiproliferative effects against various cancer cell lines, suggesting their potential utility in developing new anticancer treatments (Prasad et al., 2010).
Methanol Detoxification
- Biochemical Studies: Investigations into methanol detoxification have revealed the involvement of enzymes like cytochrome P450 monooxygenases in metabolizing methanol in organisms such as Drosophila melanogaster, providing insights into methanol's biological interactions and potential toxicological assessments (Wang et al., 2013).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be related to this process.
Mode of Action
The mode of action of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanol is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the Suzuki-Miyaura cross-coupling reactions . This reaction is a type of carbon-carbon bond-forming reaction, which is crucial in many biochemical processes.
Pharmacokinetics
Similar compounds have been used in pharmaceutical testing , suggesting that it may have suitable pharmacokinetic properties for such applications.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions can result in the formation of new carbon-carbon bonds, which can lead to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that the compound may be stable and effective under a wide range of conditions.
Propiedades
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-10-5-11(15-8-10)6-13-3-1-9(7-14)2-4-13/h5,8-9,14H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYHZUDTXDBNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




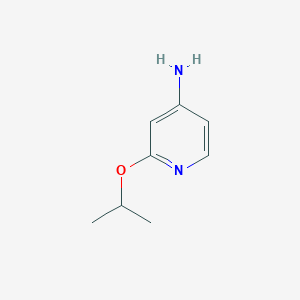
![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)
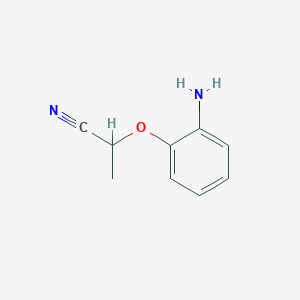
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)

amine](/img/structure/B1527288.png)


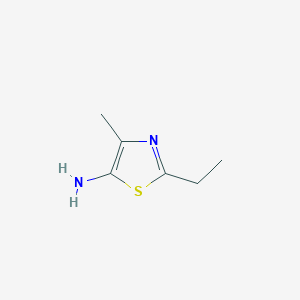
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

